molecular formula C13H10N2O2 B8693461 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 122706-49-4

5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No.: B8693461
CAS No.: 122706-49-4
M. Wt: 226.23 g/mol
InChI Key: CBLVQROEGOSBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

The synthesis of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they typically involve similar cyclization reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese triflate for oxidation and tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents . In organic synthesis, it is used as an intermediate for the preparation of more complex heterocyclic compounds. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be compared with other similar compounds, such as 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-5,6-diphenyl- and 3-Bromo-6-Methyl-5,6-Dihydro-Pyrrolo[3,4-b]Pyridin-7-One . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and functionality.

Properties

CAS No.

122706-49-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C13H10N2O2/c16-12-10-7-4-8-14-11(10)13(17)15(12)9-5-2-1-3-6-9/h1-8,12,16H

InChI Key

CBLVQROEGOSBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-phenyl-2-pyridinecarboxamide (1.00 g) in dry tetrhydrofuran (20 mL) under N2 atmosphere at -78° C., was added n-butyllithium in hexane (4.0 mL, 2.5M). This mixture was allowed to stir for one hour. Methyl formate (0.62 mL) in dry tetrahydrofuran (5 mL) was added rapidly dropwise. After addition, the cold bath was removed and the mixture warmed to room temperature over two hours. The reaction was quenched with water and the tetrahydrofuran was evaporated in vacuo. The residue was extracted with ethyl acetate and dried (K2CO3). Purification was effected by flash chromatography on silica gel using ethyl acetate/hexane (6/4) as eluant (Rf =0.1). The yield was 310 mg (27.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.